(R)-piperazine-2-carboxamide
CAS No.: 138681-31-9
Cat. No.: VC21205961
Molecular Formula: C5H11N3O
Molecular Weight: 129.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 138681-31-9 |
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Molecular Formula | C5H11N3O |
Molecular Weight | 129.16 g/mol |
IUPAC Name | (2R)-piperazine-2-carboxamide |
Standard InChI | InChI=1S/C5H11N3O/c6-5(9)4-3-7-1-2-8-4/h4,7-8H,1-3H2,(H2,6,9)/t4-/m1/s1 |
Standard InChI Key | BRYCUMKDWMEGMK-SCSAIBSYSA-N |
Isomeric SMILES | C1CN[C@H](CN1)C(=O)N |
SMILES | C1CNC(CN1)C(=O)N |
Canonical SMILES | C1CNC(CN1)C(=O)N |
Introduction
Chemical Structure and Properties
Molecular Structure
(R)-Piperazine-2-carboxamide has the molecular formula C5H11N3O with a molecular weight of 129.16 g/mol . The structure consists of a six-membered piperazine ring containing two nitrogen atoms at positions 1 and 4, with a carboxamide group (-CONH2) attached at position 2 in the (R)-configuration . This specific stereochemical arrangement is essential for its biological activities and chemical properties.
The compound is described in chemical databases with several structural notations:
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IUPAC Name: (2R)-piperazine-2-carboxamide
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InChI: InChI=1S/C5H11N3O/c6-5(9)4-3-7-1-2-8-4/h4,7-8H,1-3H2,(H2,6,9)/t4-/m1/s1
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SMILES: C1CNC@HC(=O)N
Physical and Chemical Properties
Based on computed properties available in PubChem, (R)-piperazine-2-carboxamide exhibits the following characteristics:
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XLogP3-AA: -1.9, indicating high water solubility
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Hydrogen Bond Donor Count: 3
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Hydrogen Bond Acceptor Count: 3
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Rotatable Bond Count: 1
These properties are significant for understanding the compound's behavior in biological systems and its potential pharmaceutical applications. The relatively high water solubility suggested by the negative XLogP3 value indicates favorable pharmacokinetic properties, which could be advantageous for drug development purposes.
Chemical Relationships
(R)-Piperazine-2-carboxamide is described as a conjugate base of (R)-piperazin-4-ium-2-carboxamide(1+) and the enantiomer of (S)-piperazine-2-carboxamide . These chemical relationships highlight the importance of stereochemistry in determining the compound's behavior and interactions with biological targets. The three-dimensional arrangement of atoms in this molecule confers specific binding properties that distinguish it from its stereoisomers.
Synthesis and Preparation Methods
Biocatalytic Approaches
One of the most significant approaches to obtaining enantiomerically pure piperazine derivatives involves the use of stereoselective enzymes. According to research published in Tetrahedron: Asymmetry, whole bacterial cells containing stereospecific amidases have been successfully used for the kinetic resolution of racemic piperazine-2-carboxamide .
Eichhorn and colleagues demonstrated that specific bacterial strains could selectively hydrolyze one enantiomer of racemic piperazine-2-carboxamide, effectively resolving the mixture into its component enantiomers . While this research focuses primarily on the production of the carboxylic acid derivatives, the principles and methodologies are relevant to understanding the preparation and properties of (R)-piperazine-2-carboxamide itself.
The following table summarizes the bacterial strains used for stereoselective hydrolysis:
Bacterial Strain | Substrate | Product | Reaction Conditions | Enantiomeric Excess | Isolated Yield |
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Klebsiella terrigena DSM 9174 | (RS)-piperazine-2-carboxamide | (S)-piperazine-2-carboxylic acid | 40°C-47°C, pH 8.0 | 99.4% | 41% |
Burkholderia sp. DSM 9925 | (RS)-piperazine-2-carboxamide | (R)-piperazine-2-carboxylic acid | 40°C-47°C, pH 8.0 | 99.0% | 22% |
This enzymatic approach offers significant advantages for obtaining stereochemically pure compounds, including milder reaction conditions and high enantiomeric purity. The Burkholderia sp. DSM 9925 strain specifically shows promise for accessing (R)-configured derivatives, achieving 99.0% enantiomeric excess .
Biological Activity and Mechanisms
Bacteriostatic Properties
(R)-Piperazine-2-carboxamide has been identified as a bacteriostatic compound that inhibits bacterial growth through specific binding interactions . Unlike bactericidal agents that directly kill bacteria, bacteriostatic compounds prevent bacterial multiplication, allowing the host's immune system to more effectively combat infections.
Structure-Activity Relationships
The specific stereochemistry of (R)-piperazine-2-carboxamide is likely crucial for its biological activity. The (R)-configuration at the 2-position of the piperazine ring may provide optimal geometric arrangements for interactions with target proteins or enzymes in bacterial cells. These structure-activity relationships are essential considerations for the rational design of more potent and selective derivatives for antimicrobial applications.
Applications and Uses
Pharmaceutical Applications
Given its bacteriostatic properties, (R)-piperazine-2-carboxamide and its derivatives have potential applications in developing antimicrobial agents . The compound's well-defined stereochemistry and relatively simple structure make it an attractive building block for medicinal chemistry efforts aimed at creating novel antibiotics or antibacterial agents with improved properties.
Research Applications
Recent Research and Developments
Current Research Focus
Current research related to (R)-piperazine-2-carboxamide likely focuses on improving synthetic methodologies, exploring new applications, and understanding its mechanisms of action in greater detail. The compound's inclusion in chemical databases like PubChem and commercial availability from suppliers like CymitQuimica suggest ongoing interest in its properties and applications in research settings.
Patent Activity
The PubChem database indicates that patents are available for chemical structures containing this compound, suggesting commercial and research interest in its applications . The availability of patent information through WIPO PATENTSCOPE linked to this compound's InChIKey (BRYCUMKDWMEGMK-SCSAIBSYSA-N) further supports its relevance in current research and development efforts.
Future Research Directions
Potential areas for future research involving (R)-piperazine-2-carboxamide include:
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Development of improved synthetic routes with higher yields and stereoselectivity
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Investigation of structure-activity relationships to design more potent analogs
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Exploration of additional biological activities beyond the known bacteriostatic effects
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Integration into more complex drug delivery systems or hybrid molecules
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Computational studies to better understand binding interactions with bacterial targets
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